molecular formula C9H12FNO B1438299 (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine CAS No. 870849-68-6

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

Cat. No. B1438299
M. Wt: 169.2 g/mol
InChI Key: QGRDJSQLAIQQNL-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.



Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to create it from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions.



Molecular Structure Analysis

Analyzing the molecular structure involves looking at the arrangement of atoms in the compound. This can be done using various spectroscopic techniques like NMR, IR, and X-ray crystallography.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Optical Resolution and Pharmaceutical Intermediates

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, a key intermediate in pharmaceutical development, can be obtained through optical resolution. Enantiomerically pure forms of similar compounds have been achieved using mandelic acid as a resolving agent. Such processes are crucial in the production of new phenyl carbamate drugs (Sakai et al., 1993).

Neurotransmitter Interaction Studies

Research on derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, which are structurally related to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, provides insights into neurotransmitter interactions. These derivatives have been studied for their ability to inhibit neurotransmitter uptake and potential antidepressant activity in various models (Yardley et al., 1990).

Dopamine Receptor Affinities

The synthesis and study of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound similar to (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine, have led to the exploration of their dopamine receptor affinities. These studies are significant in understanding the molecular mechanisms of neurotransmission and potential therapeutic applications (Claudi et al., 1990).

Analgesic Properties

Research into analogs of (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine has contributed to the understanding of analgesic properties. Studies on 2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl] -N,N-dimethyl-ethylamine, a compound with similar structural features, have provided valuable insights into analgesic properties and synthesis routes (Bruderer & Bernauer, 1983).

Molecular Modifications in Neurotransmission

The synthesis and analysis of molecular modifications in neurotransmitter analogs, like 2-(4-fluoro-3-hydroxyphenyl)ethylamine, help in understanding the role of specific molecular changes in neurotransmission and receptor binding. This research aids in the development of targeted therapies for neurological disorders (Cardellini et al., 1988).

Radiochemistry and PET Imaging

The development of radiolabeled compounds based on (1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine derivatives, like [18F]p-MPPF, has applications in positron emission tomography (PET) imaging. This research aids in the study of serotonergic neurotransmission and has implications for understanding neurological disorders (Plenevaux et al., 2000).

Safety And Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its reactivity. Information on safety and hazards is typically available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or other compounds that could be synthesized from it.


Please note that this is a general approach and the specifics can vary depending on the compound. For “(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine”, more specific information might be available in scientific literature or databases. It’s always a good idea to consult with a chemist or a relevant expert for detailed analysis.


properties

IUPAC Name

(1S)-1-(2-fluoro-6-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRDJSQLAIQQNL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethylamine

CAS RN

870849-68-6
Record name (αS)-2-Fluoro-6-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870849-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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